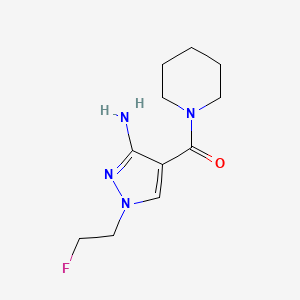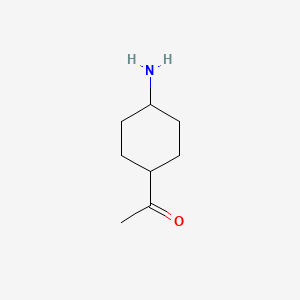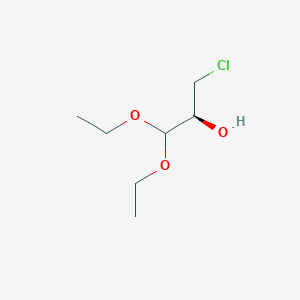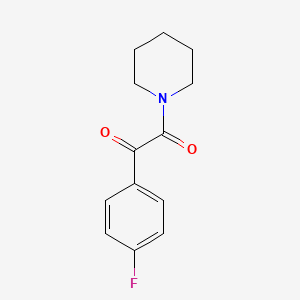![molecular formula C12H21F2N3 B11746311 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11746311.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Hexylamine Moiety: The final step involves the alkylation of the pyrazole derivative with hexylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Utilizing large reactors to perform the cycloaddition, substitution, and alkylation reactions sequentially.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Mono-fluoroethyl or ethyl derivatives.
Substitution Products: Various alkylated or functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can serve as a bioisostere for studying the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its pyrazole core is a common motif in many pharmaceuticals, and the difluoroethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it a valuable intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity, while the hexylamine moiety can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
- **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine
- **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine lies in its hexylamine moiety, which provides distinct physicochemical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall biological activity.
Properties
Molecular Formula |
C12H21F2N3 |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H21F2N3/c1-2-3-4-5-6-15-7-11-8-16-17(9-11)10-12(13)14/h8-9,12,15H,2-7,10H2,1H3 |
InChI Key |
LWDAMJDDWQBLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746230.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)
![3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11746240.png)


![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11746247.png)
![1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B11746251.png)


amine](/img/structure/B11746271.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746288.png)
![2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11746291.png)
